
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 6-TB-3-PY-THP-2,4-D, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a five-membered heterocyclic compound containing a nitrogen atom and a sulfur atom, as well as two tertiary butyl groups and a propan-2-yl group. 6-TB-3-PY-THP-2,4-D is a colorless solid with a melting point of approximately 115°C.
科学的研究の応用
Novel Synthesis Approaches
Researchers have developed novel synthetic routes for dihydropyrimidine-2,4-dione derivatives, showcasing their utility in creating complex molecules with potential biological activities. For instance, Udayakumar et al. (2017) reported the synthesis and characterization of new compounds through a multi-step reaction, demonstrating modest to high yields. These compounds were evaluated for their cytotoxic effects against the A431 cancer cell line, indicating their potential in anticancer studies (Udayakumar, Gowsika, & Pandurangan, 2017).
Antioxidant and Cytotoxic Activities
Shatokhin et al. (2021) synthesized chromone-based hybrids containing xanthine and sterically hindered phenol fragments, including dihydropyrimidine-2,4-dione structures, to investigate their cytotoxic and antioxidant activities. This study underscores the versatility of dihydropyrimidine-2,4-dione derivatives in developing compounds with desired biological properties (Shatokhin et al., 2021).
Bioactive Analog Synthesis
Maftei et al. (2013) focused on synthesizing novel bioactive analogs bearing the dihydropyrimidine-2,4-dione moiety, testing them for antitumor activity against a panel of cell lines. Their work illustrates the potential of these compounds in developing new therapeutic agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Intermediate in Synthesis Routes
Zhang et al. (2022) described the synthesis of a compound as an intermediate in the production of a target molecule intended for mTOR-targeted PROTAC therapy. This highlights the role of dihydropyrimidine-2,4-dione derivatives in the synthesis of complex molecules for targeted therapeutic applications (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
特性
IUPAC Name |
6-tert-butyl-3-propan-2-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)13-9(14)6-8(11(3,4)5)12-10(13)15/h6-7H,1-5H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGANLFKCKYDOGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

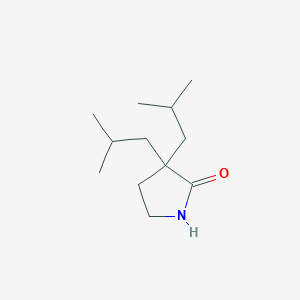
![tert-Butyl 4-(2-{2-[(tert-butoxycarbonyl)amino]-3-pyridinyl}acetyl)-1-piperidinecarboxylate](/img/structure/B1484261.png)
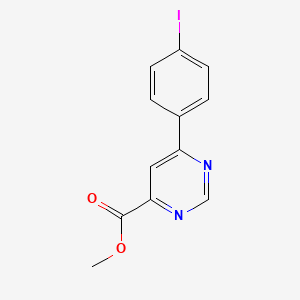
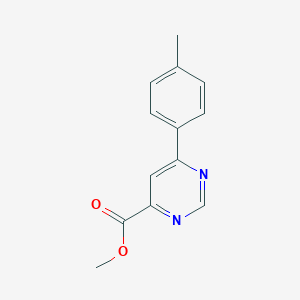
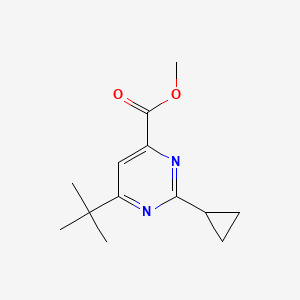
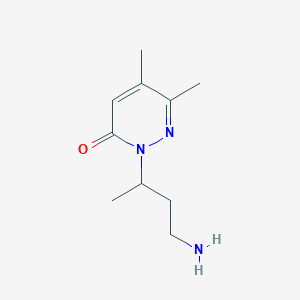
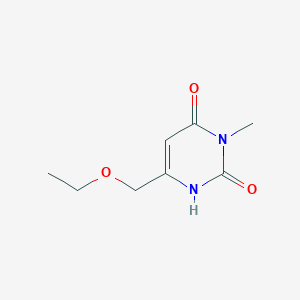

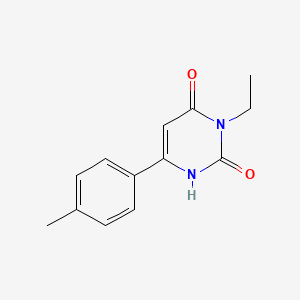

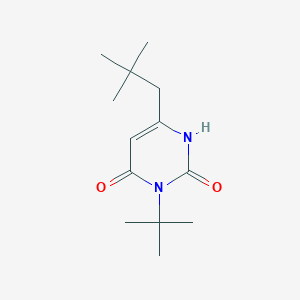
![Methyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1484278.png)

